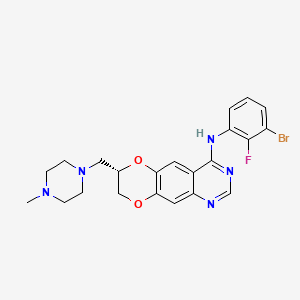

JGK-068S

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H23BrFN5O2 |

|---|---|

Molecular Weight |

488.4 g/mol |

IUPAC Name |

(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine |

InChI |

InChI=1S/C22H23BrFN5O2/c1-28-5-7-29(8-6-28)11-14-12-30-19-10-18-15(9-20(19)31-14)22(26-13-25-18)27-17-4-2-3-16(23)21(17)24/h2-4,9-10,13-14H,5-8,11-12H2,1H3,(H,25,26,27)/t14-/m0/s1 |

InChI Key |

PHQOQKGDQRKQNK-AWEZNQCLSA-N |

Isomeric SMILES |

CN1CCN(CC1)C[C@H]2COC3=C(O2)C=C4C(=C3)N=CN=C4NC5=C(C(=CC=C5)Br)F |

Canonical SMILES |

CN1CCN(CC1)CC2COC3=C(O2)C=C4C(=C3)N=CN=C4NC5=C(C(=CC=C5)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

The Quest for EZH2 Inhibition: A Technical Guide to Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Inquiry: This guide was initially prompted by a query regarding the discovery and synthesis of "JGK-068S" as an Enhancer of Zeste Homolog 2 (EZH2) inhibitor. However, extensive database searches have revealed that the compound this compound, also identified as ERAS-801 (CAS 2490431-16-6), is documented as a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, not an EZH2 inhibitor. While one source incorrectly associated this compound with URAT1 inhibition, the consensus from chemical suppliers and scientific databases points to its role as an EGFR inhibitor.

In light of this, and to fulfill the core request for a detailed technical guide on EZH2 inhibitor discovery, this document will focus on the general principles and methodologies applied in the development of novel EZH2 inhibitors, using publicly available information on well-characterized compounds as illustrative examples.

Introduction to EZH2 as a Therapeutic Target

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). PRC2 is a key epigenetic regulator that catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27), leading to transcriptional repression. Dysregulation of EZH2 activity, often through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma and certain solid tumors. This has established EZH2 as a compelling target for anti-cancer drug discovery.

The primary mechanism of action for most EZH2 inhibitors is the competitive inhibition of the S-adenosylmethionine (SAM) cofactor binding site within the SET domain of EZH2, thereby preventing the transfer of a methyl group to H3K27.

The Discovery of Novel EZH2 Inhibitors: A General Workflow

The discovery of novel EZH2 inhibitors typically follows a structured drug discovery pipeline, starting from initial screening to lead optimization and preclinical evaluation.

Synthesis of Pyridine-Based EZH2 Inhibitors: A Representative Pathway

Many potent and selective EZH2 inhibitors feature a substituted pyridine or pyridone core, which often mimics the binding of the SAM cofactor. The synthesis of these compounds typically involves multi-step organic chemistry reactions. A generalized synthetic route is outlined below.

General Synthetic Protocol:

A common synthetic strategy involves the amide coupling of a functionalized pyridone amine with an appropriate indole carboxylic acid.[1]

-

Preparation of Key Intermediates: The synthesis begins with the preparation of the substituted pyridone and indole fragments, which may themselves require several synthetic steps.

-

Amide Coupling: The pyridone amine and the indole carboxylic acid are coupled using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in a suitable solvent like DMF (Dimethylformamide).

-

Deprotection: If protecting groups were used on either fragment, a subsequent deprotection step is necessary.

-

Purification: The final compound is purified using techniques such as column chromatography or preparative HPLC.

Experimental Protocols for EZH2 Inhibitor Characterization

A comprehensive evaluation of a novel EZH2 inhibitor requires a battery of in vitro and in vivo assays to determine its potency, selectivity, mechanism of action, and drug-like properties.

Biochemical Assays

These assays are designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the EZH2 complex.

Table 1: Summary of In Vitro Biochemical Data for Representative EZH2 Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity vs. EZH1 | Assay Type |

| Tazemetostat | EZH2 (WT & Mutant) | 2-38 | 2.5 | >35-fold | Radiometric / TR-FRET |

| GSK126 | EZH2 (WT & Mutant) | 0.5-3 | - | >150-fold | Radiometric |

| CPI-1205 | EZH2 (WT & Mutant) | 2.5 | - | - | TR-FRET |

Data compiled from publicly available literature.[1][2][3][4]

4.1.1. Radiometric Histone Methyltransferase (HMT) Assay

This is a classic method to quantify the transfer of a radiolabeled methyl group from [3H]-SAM to a histone substrate.

-

Principle: The EZH2 enzyme complex, a histone substrate (e.g., H3 peptide or nucleosomes), and the test inhibitor are incubated with [3H]-SAM. The incorporation of the radiolabeled methyl group into the histone is measured by scintillation counting after capturing the histone on a filter membrane.

-

Protocol Outline:

-

Prepare a reaction mixture containing assay buffer, purified PRC2 complex, histone substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and spot the mixture onto a filter paper.

-

Wash the filter paper to remove unincorporated [3H]-SAM.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

-

4.1.2. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a high-throughput, non-radioactive method for measuring EZH2 activity.

-

Principle: This assay uses a biotinylated histone H3 peptide as a substrate. After the methylation reaction, a europium-labeled anti-H3K27me3 antibody and a streptavidin-allophycocyanin (APC) conjugate are added. If the peptide is methylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

-

Protocol Outline:

-

Dispense the test compound into a 384-well plate.

-

Add the EZH2 enzyme complex and the biotinylated H3 peptide substrate.

-

Initiate the reaction by adding SAM.

-

Incubate at room temperature.

-

Add the detection reagents (europium-labeled antibody and streptavidin-APC).

-

Incubate to allow for binding.

-

Read the plate on a TR-FRET-compatible reader.

-

Calculate IC50 values from the dose-response curves.

-

Cellular Assays

These assays assess the effect of the inhibitor on EZH2 activity and cellular processes in a more biologically relevant context.

Table 2: Summary of Cellular and In Vivo Data for a Representative EZH2 Inhibitor (Tazemetostat)

| Cell Line | EZH2 Status | Proliferation GI50 (nM) | H3K27me3 Reduction EC50 (nM) | In Vivo Model | Tumor Growth Inhibition |

| Karpas-422 | Y641N Mutant | 17 | 110 | Karpas-422 Xenograft | Significant regression |

| Pfeiffer | A677G Mutant | 4 | 92 | Pfeiffer Xenograft | Significant regression |

| SU-DHL-6 | Y641N Mutant | 13 | 160 | - | - |

Data compiled from publicly available literature.

4.2.1. Western Blot for H3K27me3 Inhibition

-

Principle: This assay directly measures the level of the H3K27me3 mark in cells treated with the EZH2 inhibitor.

-

Protocol Outline:

-

Culture cancer cells (e.g., lymphoma cell lines with EZH2 mutations) in the presence of the inhibitor at various concentrations for a specified time (e.g., 72-96 hours).

-

Lyse the cells and extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for H3K27me3 and a loading control (e.g., total Histone H3).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Quantify the band intensities to determine the EC50 for H3K27me3 reduction.

-

4.2.2. Cell Proliferation Assay

-

Principle: This assay measures the effect of the inhibitor on the growth of cancer cell lines, particularly those known to be dependent on EZH2 activity.

-

Protocol Outline:

-

Seed cells in 96-well plates and allow them to attach.

-

Treat the cells with a serial dilution of the inhibitor.

-

Incubate for a period of 6 to 14 days.

-

Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

-

In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor and its effect on the target in a living organism.

Table 3: Representative Pharmacokinetic Parameters for an Oral EZH2 Inhibitor

| Parameter | Value |

| Tmax (h) | 1-4 |

| Cmax (ng/mL) | Varies with dose |

| AUC0-12h (ng·h/mL) | Varies with dose |

| Oral Bioavailability (%) | Moderate to High |

Data represents typical ranges for orally bioavailable EZH2 inhibitors and is not specific to a single compound.[3][5]

4.3.1. In Vivo Xenograft Efficacy Studies

-

Principle: To evaluate the anti-tumor activity of the inhibitor in an animal model.

-

Protocol Outline:

-

Implant human cancer cells (e.g., Karpas-422 lymphoma cells) subcutaneously into immunocompromised mice.

-

Once tumors reach a certain volume, randomize the mice into vehicle control and treatment groups.

-

Administer the EZH2 inhibitor orally or via another appropriate route at a defined dose and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for H3K27me3).

-

Conclusion

The discovery and development of EZH2 inhibitors represent a significant advancement in the field of epigenetic therapy for cancer. While the initial query regarding "this compound" as an EZH2 inhibitor appears to be based on a misidentification, the principles and methodologies outlined in this guide provide a comprehensive overview of the core processes involved in bringing a novel EZH2 inhibitor from the laboratory to preclinical development. The continued exploration of EZH2 biology and the development of next-generation inhibitors hold promise for expanding the therapeutic reach of this important class of anti-cancer agents.

References

- 1. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. esmed.org [esmed.org]

Unraveling the Mechanism of Action of JGK-068S in Cancer Cells: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JGK-068S has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[1][2][3] While publicly available research on the specific mechanisms of this compound is limited, its classification as an EGFR inhibitor provides a strong foundation for understanding its potential anti-cancer activities. This guide synthesizes the known functions of EGFR and the general mechanisms of EGFR inhibitors to postulate the likely pathways through which this compound exerts its effects on cancer cells.

The Role of EGFR in Cancer

The ErbB family of receptor tyrosine kinases, which includes EGFR, is crucial in regulating cell proliferation, differentiation, survival, and motility.[4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and tumor progression. This makes EGFR a prime target for cancer therapy.[4]

Postulated Mechanism of Action of this compound

As a potent EGFR inhibitor, this compound is presumed to function by blocking the intracellular signaling cascades initiated by EGFR activation. This inhibition likely leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Induction of Apoptosis

EGFR signaling promotes cell survival by activating pro-survival pathways and inhibiting apoptotic machinery. By inhibiting EGFR, this compound is expected to disrupt these survival signals, leading to the activation of the apoptotic cascade. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A potential signaling pathway for this compound-induced apoptosis is depicted below:

Caption: Postulated mechanism of this compound-induced apoptosis via EGFR inhibition.

Cell Cycle Arrest

EGFR signaling also drives cell cycle progression by promoting the transition through the G1/S and G2/M checkpoints. Inhibition of EGFR by this compound would be expected to cause an arrest at these checkpoints, thereby halting cancer cell proliferation.

The following diagram illustrates a potential workflow for analyzing this compound-induced cell cycle arrest:

Caption: Workflow for assessing this compound's effect on the cell cycle.

Quantitative Data Summary

As there is no specific published data for this compound, the following table provides a template for how such data could be presented. This is based on typical data generated for EGFR inhibitors.

| Parameter | Cell Line 1 | Cell Line 2 | Cell Line 3 |

| IC50 (nM) | Data | Data | Data |

| Apoptosis (%) | Data | Data | Data |

| G1 Arrest (%) | Data | Data | Data |

| G2/M Arrest (%) | Data | Data | Data |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of a novel anti-cancer compound like this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

This compound, as a potent EGFR inhibitor, holds promise as a potential anti-cancer therapeutic. The mechanisms outlined in this guide, based on the known functions of EGFR, provide a solid framework for its expected biological activities. Further in-depth studies are required to fully elucidate the specific signaling pathways modulated by this compound and to validate its efficacy in preclinical and clinical settings. Future research should focus on identifying the precise molecular interactions of this compound with EGFR, its effects on downstream signaling molecules, and its potential for combination therapies.

References

In-depth Technical Guide: JGK-068S as a Chemical Probe for the PRC2 Complex

A critical review of publicly available data indicates that JGK-068S is not a chemical probe for the Polycomb Repressive Complex 2 (PRC2) but is instead characterized as a potent Epidermal Growth Factor Receptor (EGFR) inhibitor. Multiple chemical suppliers and patent literature consistently associate this compound (also known as ERAS-801) with EGFR inhibition. Therefore, a technical guide on this compound as a PRC2 probe cannot be provided based on current scientific literature.

This guide will instead provide a comprehensive overview of well-established chemical probes targeting the PRC2 complex, adhering to the user's specified format for data presentation, experimental protocols, and visualizations. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of epigenetics and PRC2 biology.

Introduction to the PRC2 Complex and its Chemical Probes

The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator that plays a crucial role in gene silencing and cellular differentiation. It catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27), a hallmark of transcriptionally silent chromatin. The core components of the PRC2 complex are EZH2 (the catalytic subunit), EED, and SUZ12. Dysregulation of PRC2 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.

Chemical probes are small molecules that selectively bind to a protein target and modulate its function. They are invaluable tools for dissecting the biological roles of their targets in both normal physiology and disease. For the PRC2 complex, chemical probes primarily target the catalytic activity of EZH2 or the protein-protein interactions mediated by EED.

Chemical Probes Targeting the PRC2 Complex

Several potent and selective chemical probes have been developed to interrogate PRC2 function. These can be broadly categorized into EZH2 inhibitors and EED inhibitors.

EZH2 Inhibitors

These molecules typically act as competitive inhibitors of the S-adenosylmethionine (SAM) cofactor, thereby blocking the methyltransferase activity of EZH2.

| Compound | Target(s) | Potency (IC50/Ki) | Cellular Activity | Key Features |

| UNC1999 | EZH2, EZH1 | EZH2 (Y641N): 2.5 nM (Ki), EZH2 (wt): 12 nM (Ki), EZH1: 45 nM (Ki) | Potent reduction of H3K27me3 levels in cells. Selectively kills DLBCL cell lines with EZH2(Y641N) mutation. | Orally bioavailable, suitable for in vivo studies. |

| GSK126 | EZH2 | EZH2 (Y641N): 0.5 nM (Ki), EZH2 (wt): 9.9 nM (Ki) | Induces apoptosis and differentiation in EZH2 mutant lymphoma cells. | Highly selective for EZH2 over other methyltransferases. |

| Tazemetostat (EPZ-6438) | EZH2 | EZH2 (Y641N): 2.5 nM (Ki), EZH2 (wt): 11 nM (Ki) | Shows anti-tumor activity in preclinical models of various cancers. | FDA-approved for certain types of sarcoma and follicular lymphoma. |

EED Inhibitors

These compounds disrupt the allosteric activation of PRC2 by binding to the H3K27me3-binding pocket of EED.

| Compound | Target | Potency (Kd/IC50) | Cellular Activity | Key Features |

| A-395 | EED | 80 nM (Kd) | Reduces H3K27me3 levels and inhibits proliferation of PRC2-dependent cancer cells. | First-in-class antagonist of PRC2 protein-protein interactions. |

| EED226 | EED | 14 nM (IC50) | Potently inhibits PRC2 activity in vitro and in cells. | Demonstrates antitumor activity in xenograft models. |

Experimental Protocols

Detailed methodologies are crucial for the effective use of chemical probes. Below are representative protocols for key experiments used to characterize PRC2 inhibitors.

In Vitro PRC2 Enzymatic Assay

This assay measures the ability of a compound to inhibit the methyltransferase activity of the PRC2 complex.

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBAP48/AEBP2)

-

Histone H3 peptide (e.g., residues 21-44) or reconstituted nucleosomes as substrate

-

S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)

-

Test compound (e.g., this compound if it were a PRC2 inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 2.5 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant PRC2 complex, and the test compound.

-

Initiate the reaction by adding the histone H3 substrate and ³H-SAM.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated ³H-SAM.

-

Add scintillation cocktail to the wells and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Western Blotting for H3K27me3 Levels

This method is used to assess the effect of a PRC2 inhibitor on the levels of H3K27 trimethylation in cells.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

Test compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

-

Harvest the cells and lyse them using cell lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of H3K27me3.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the genome-wide localization of PRC2 and the H3K27me3 mark and how this is affected by a PRC2 inhibitor.

Materials:

-

Cells treated with the test compound or vehicle

-

Formaldehyde for cross-linking

-

ChIP lysis buffer

-

Antibodies against a PRC2 subunit (e.g., EZH2, SUZ12) or H3K27me3

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

DNA purification kit

-

qPCR or next-generation sequencing reagents

Procedure:

-

Cross-link proteins to DNA by treating cells with formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitate the chromatin using an antibody specific to the protein of interest.

-

Capture the antibody-protein-DNA complexes using protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes and reverse the cross-links.

-

Purify the DNA.

-

Analyze the purified DNA by qPCR to assess enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Visualizations

Diagrams illustrating key concepts and workflows are provided below in the DOT language for Graphviz.

PRC2 Signaling Pathway

Caption: The PRC2 complex catalyzes H3K27 methylation, leading to gene silencing.

Experimental Workflow for PRC2 Inhibitor Characterization

Caption: A typical workflow for the characterization of a PRC2 chemical probe.

Logical Relationship of PRC2 Inhibition

Caption: The logical cascade of events following PRC2 inhibition.

JGK-068S target specificity and selectivity profile

A comprehensive search has yielded no publicly available information regarding the target specificity and selectivity profile of the compound designated JGK-068S.

Efforts to retrieve data on the mechanism of action, kinase profiling, and specific molecular targets of this compound from scientific literature, patent databases, and other public resources were unsuccessful. The search results provided general information on methodologies for kinase inhibitor profiling and the importance of selectivity in drug discovery, but did not contain any specific data related to this compound.

This lack of information prevents the creation of the requested in-depth technical guide, including the summarization of quantitative data into structured tables, detailing of experimental protocols, and the generation of signaling pathway and experimental workflow diagrams.

It is possible that this compound is an internal designation for a compound that has not yet been disclosed in public forums or scientific publications. Research and development data for novel compounds are often proprietary and confidential until a certain stage of development or intellectual property protection is achieved.

For researchers, scientists, and drug development professionals interested in the broader field of kinase inhibitor selectivity and profiling, the following general concepts and experimental approaches are relevant:

General Principles of Kinase Inhibitor Profiling

The assessment of a kinase inhibitor's selectivity is a critical step in drug development to understand its potential therapeutic efficacy and off-target effects.[1] This process typically involves screening the compound against a large panel of kinases to determine its inhibitory activity.

Key Experimental Methodologies:

-

Biochemical Assays: These assays utilize purified kinase enzymes and substrates to measure the direct inhibitory effect of a compound. A common method is the ADP-Glo™ Kinase Assay , which quantifies the amount of ADP produced during the kinase reaction, providing a measure of enzyme activity.

-

Cell-Based Assays: To understand a compound's activity in a more physiologically relevant context, cell-based assays are employed. These can assess the inhibition of a specific signaling pathway or the overall effect on cell viability and proliferation. The NanoBRET™ Target Engagement Assay is an example of a technique used to measure compound binding to a target kinase within intact cells.[2]

-

Chemoproteomics: This approach uses chemical probes to enrich and identify the protein targets of a compound from a complex cellular lysate, providing a broad overview of its binding profile.

Visualizing Experimental Workflows

The process of characterizing a kinase inhibitor can be visualized to clarify the experimental sequence.

Caption: A generalized workflow for the discovery and characterization of a novel kinase inhibitor.

Without specific data for this compound, this guide can only provide a general overview of the field. Should information on this compound become publicly available, a detailed technical guide could be developed.

References

The Role of Polycomb Repressive Complex 2 in Transcriptional Repression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator essential for the establishment and maintenance of transcriptional repression. Through its catalytic activity, PRC2 deposits methyl marks on histone H3 lysine 27 (H3K27), leading to the formation of facultative heterochromatin and subsequent gene silencing. This process is critical for numerous biological phenomena, including embryonic development, cell fate determination, and the maintenance of cellular identity. Dysregulation of PRC2 function is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the core mechanisms of PRC2-mediated transcriptional repression, detailed experimental protocols for its study, and a summary of key quantitative data to serve as a resource for researchers, scientists, and drug development professionals.

Core Components and Assembly of the PRC2 Complex

The PRC2 complex is a multi-protein assembly with a conserved core and a cohort of accessory proteins that modulate its activity and recruitment.

Core Components: The catalytic heart of PRC2 is a tetrameric complex composed of:

-

EZH1 or EZH2 (Enhancer of zeste homolog 1 or 2): The catalytic subunit containing a SET domain responsible for the mono-, di-, and trimethylation of H3K27. EZH2 is the primary, more active methyltransferase in most contexts, while EZH1-containing complexes exhibit lower catalytic activity.

-

SUZ12 (Suppressor of zeste 12): A crucial scaffold protein that is essential for the integrity and catalytic activity of the complex.

-

EED (Embryonic ectoderm development): A WD40-repeat-containing protein that recognizes and binds to H3K27me3, playing a key role in the allosteric activation of PRC2.

-

RBBP4/7 (Retinoblastoma-binding protein 4/7): Histone-binding proteins that contribute to the complex's stability and interaction with nucleosomes.

Accessory Components: The core complex associates with various other proteins that are generally sub-stoichiometric and influence PRC2's recruitment and function. These can be broadly categorized into two major sub-complexes, PRC2.1 and PRC2.2:

-

PRC2.1: Characterized by the presence of Polycomb-like (PCL) proteins (PHF1/PCL1, MTF2/PCL2, or PHF19/PCL3) and either EPOP or PALI1/2.

-

PRC2.2: Contains AEBP2 and JARID2.

These accessory components are critical for modulating the recruitment of PRC2 to specific genomic loci and for fine-tuning its enzymatic activity.

The Catalytic Cycle of H3K27 Methylation

PRC2-mediated gene silencing is primarily achieved through the progressive methylation of H3K27. The trimethylated state, H3K27me3, is a robust hallmark of transcriptionally repressed chromatin. The different methylation states have distinct genomic distributions and proposed functions:

-

H3K27me1: Enriched in the bodies of actively transcribed genes.

-

H3K27me2: A widespread and abundant modification covering large intergenic and genic regions, thought to prevent inappropriate gene activation.

-

H3K27me3: Concentrated at the promoters of silenced genes, particularly developmental regulators in embryonic stem cells.

Allosteric Activation: A Positive Feedback Loop

A key feature of PRC2's catalytic activity is its allosteric activation by its own product, H3K27me3. The EED subunit contains an aromatic cage that specifically recognizes and binds to the H3K27me3 mark on a neighboring nucleosome. This binding event induces a conformational change in the EZH2 subunit, stimulating its methyltransferase activity. This positive feedback loop is crucial for the propagation and maintenance of H3K27me3 domains across chromatin.

Recruitment of PRC2 to Chromatin

The precise targeting of PRC2 to specific genomic loci is a complex process involving multiple factors and is not fully understood. However, several key mechanisms have been identified:

-

CpG Islands: In mammals, PRC2 is predominantly recruited to unmethylated CpG islands, which are dense stretches of CpG dinucleotides often found at the promoters of genes.

-

Transcription Factors: Specific DNA-binding transcription factors can recruit PRC2 to target genes.

-

Non-coding RNAs: Long non-coding RNAs (lncRNAs) have been shown to interact with PRC2 and guide it to specific chromatin regions.

-

Interplay with PRC1: While the classical hierarchical model suggested PRC2 acts upstream of PRC1, there is also evidence for PRC1-dependent recruitment of PRC2. Non-canonical PRC1 (ncPRC1) can deposit H2AK119ub1, a mark recognized by the JARID2 subunit of PRC2.2, leading to PRC2 recruitment.

-

Antagonism with Active Transcription: The interaction of PRC2 with chromatin is mutually exclusive with active transcription. Nascent RNA can bind to PRC2 and prevent its association with chromatin, thereby restricting its activity to silent regions of the genome.

PRC2 in Transcriptional Repression: Mechanisms of Action

The deposition of H3K27me3 by PRC2 leads to transcriptional repression through several interconnected mechanisms:

-

Chromatin Compaction: H3K27me3-marked chromatin adopts a more condensed structure, which can limit the access of the transcriptional machinery to DNA.

-

Recruitment of PRC1: The H3K27me3 mark serves as a binding site for the chromodomain of CBX proteins within the canonical PRC1 complex (cPRC1). PRC1 then catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1), which further contributes to chromatin compaction and transcriptional repression.

-

Inhibition of Activating Marks: The presence of H3K27me3 is generally antagonistic to histone modifications associated with active transcription, such as H3K27 acetylation (H3K27ac) and H3K4 trimethylation (H3K4me3).

Data Presentation: Quantitative Insights into PRC2 Function

This section provides a summary of key quantitative data related to PRC2 activity and its inhibition, offering a valuable resource for experimental design and data interpretation.

Table 1: Abundance of H3K27 Methylation States

| Histone Modification | Cellular Abundance (as % of total Histone H3) | Primary Genomic Location |

| H3K27me1 | 5-10% | Gene bodies of actively transcribed genes |

| H3K27me2 | 50-70% | Widespread across intergenic and genic regions |

| H3K27me3 | 5-10% | Promoters of silenced genes, Polycomb domains |

Table 2: Gene Expression Changes Upon PRC2 Disruption

| Gene | Cell Type | PRC2 Component Disrupted | Fold Change in Expression | Reference |

| TBX5 | Day 15 Cardiomyocytes | Loss-of-PRC2.1 | Increased | |

| TNNT2 | Day 15 Cardiomyocytes | Loss-of-PRC2.2 | Decreased | |

| Bex2, Bex4, Fbln1, Hspb8, Ncam1, Olfm1, Ppm1e | Hematopoietic Progenitor Cells | Suz12 | Upregulated | |

| Glioblastoma-related genes | Embryonic Stem Cells | H3.3K27M expression | >2 or <0.5 |

Table 3: IC50 Values of Selected PRC2 Inhibitors

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| EPZ-6438 (Tazemetostat) | EZH2 Y646F | H3K27Me3 reduction in cells | 9 | |

| GSK126 | Human PRC2 | Scintillation counting | Varies with SAM concentration | |

| ORIC-944 | EED | H3K27me3 peptide binding | 106 pM (EC50) | |

| Compound 5 (Novartis) | EED | AlphaScreen binding assay | 60 | |

| Compound 13 (Novartis) | EED | AlphaScreen assay | 10.9 | |

| Compound 14 (Novartis) | EED | AlphaScreen assay | 7 | |

| A-395 | PRC2 | Radioactivity-based assay | 18 | |

| MAK638 | EED | Not specified | 60 | |

| APG-5918 | EED | EED binding | 1.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PRC2 function.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27me3

ChIP-seq is a powerful technique to map the genome-wide distribution of histone modifications.

Materials:

-

Cells or tissues of interest

-

Formaldehyde (16% solution)

-

Glycine

-

PBS (phosphate-buffered saline)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

-

Sonicator or micrococcal nuclease

-

Antibody specific for H3K27me3

-

Protein A/G magnetic beads

-

Wash buffers with increasing salt concentrations

-

Elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Protocol:

-

Cross-linking: Fix cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Fragmentation: Resuspend the nuclear pellet and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion with micrococcal nuclease.

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody against H3K27me3.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat the sample with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions enriched for H3K27me3.

Cleavage Under Targets and Release Using Nuclease (CUT&RUN) for PRC2 Subunits

CUT&RUN is an alternative to ChIP-seq that offers higher resolution and lower background with fewer cells.

Materials:

-

Cells or nuclei

-

Concanavalin A-coated magnetic beads

-

Antibody specific for a PRC2 subunit (e.g., EZH2, SUZ12)

-

pA-MNase (Protein A-Micrococcal Nuclease) fusion protein

-

Digitonin

-

Wash buffers

-

Calcium chloride

-

Stop buffer (containing EDTA and EGTA)

-

DNA purification kit

-

Reagents for library preparation and sequencing

Protocol:

-

Cell Binding: Bind unfixed cells or nuclei to Concanavalin A-coated magnetic beads.

-

Permeabilization and Antibody Incubation: Permeabilize the cells with digitonin and incubate with the primary antibody against the PRC2 subunit of interest.

-

pA-MNase Binding: Add pA-MNase, which will bind to the antibody-targeted PRC2 complex.

-

Targeted Cleavage: Wash away unbound pA-MNase and activate the nuclease activity by adding calcium chloride at a low temperature. This will cleave the DNA surrounding the PRC2 binding sites.

-

Fragment Release: Stop the reaction with a chelating agent (EDTA/EGTA

In-Depth Technical Guide: The Impact of EZH2 Inhibition on H3K27 Trimethylation

An Examination of the Core Mechanism and Effects of the EZH2 Inhibitor, Tazemetostat (EPZ-6438)

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for the compound "JGK-068S" did not yield any specific information related to EZH2 inhibition or H3K27 trimethylation. Therefore, this guide will focus on the well-characterized, FDA-approved EZH2 inhibitor, Tazemetostat (EPZ-6438) , as a representative molecule to explore the effects of EZH2 inhibition on H3K27 trimethylation.

Executive Summary

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a significant target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including B-cell lymphomas and certain solid tumors. Small molecule inhibitors of EZH2, such as Tazemetostat, have been developed to counteract the oncogenic effects of aberrant H3K27 trimethylation. This guide provides a comprehensive overview of the mechanism of action of Tazemetostat, its quantitative effects on H3K27 trimethylation and cellular processes, and detailed protocols for key experimental assays used in its characterization.

Core Concepts: EZH2 and H3K27 Trimethylation

Histone modifications are a fundamental component of epigenetic regulation, influencing chromatin structure and gene expression. The methylation of histone H3 at lysine 27 is a key repressive mark catalyzed by the PRC2 complex, with EZH2 serving as the enzymatic engine. The PRC2 complex, which also includes core subunits SUZ12 and EED, is crucial for maintaining cellular identity and regulating developmental genes. The trimethylated H3K27 (H3K27me3) mark leads to chromatin compaction and gene silencing. In several cancers, overexpression or gain-of-function mutations in EZH2 result in elevated global H3K27me3 levels, leading to the inappropriate silencing of tumor suppressor genes and driving cellular proliferation.

Mechanism of Action of Tazemetostat (EPZ-6438)

Tazemetostat is a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2. It functions as an S-adenosyl-L-methionine (SAM)-competitive inhibitor, binding to the catalytic site of EZH2 and preventing the transfer of a methyl group from SAM to histone H3K27. This inhibition is effective against both wild-type and mutant forms of EZH2. By blocking EZH2 methyltransferase activity, Tazemetostat leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inducing anti-tumor effects such as cell cycle arrest and apoptosis in EZH2-dependent cancer cells.

Quantitative Data on the Effects of Tazemetostat

The following tables summarize the quantitative data regarding the inhibitory activity of Tazemetostat on EZH2 and its cellular effects.

| Parameter | Value | Cell Line/System | Reference |

| Ki (Wild-Type EZH2) | 2.5 nM | Human PRC2 complex | |

| IC50 (Peptide Assay) | 11 nM | Recombinant EZH2 | |

| IC50 (Nucleosome Assay) | 16 nM | Recombinant EZH2 | |

| IC50 (Rat EZH2) | 4 nM | Recombinant rat EZH2 | |

| IC50 (EZH1) | 392 nM | Recombinant EZH1 | |

| Selectivity (vs. other HMTs) | >4,500-fold | Panel of 14 other histone methyltransferases |

Table 1: Biochemical Inhibitory Activity of Tazemetostat. This table presents the in vitro inhibitory constants of Tazemetostat against EZH2 and its selectivity over other methyltransferases.

| Cell Line | EZH2 Status | Methylation IC50 (H3K27me3 reduction) | Reference |

| WSU-DLCL2 | Y646F Mutant | 2-90 nM (dose-dependent) | |

| OCI-LY-19 | Wild-Type | ~1 µM (at 4 days) | |

| HeLa | Wild-Type | 27.69 µM (at 72 hrs) |

Table 2: Cellular H3K27me3 Reduction by Tazemetostat. This table shows the concentration-dependent reduction of H3K27me3 levels in different cancer cell lines.

| Cell Line | EZH2 Status | Proliferation IC50 (11 days) | Reference |

| WSU-DLCL2 | Y646F Mutant | <100 nM | |

| Karpas-422 | Y641N Mutant | <100 nM | |

| G401 (Rhabdoid Tumor) | SMARCB1-deficient | ~500 nM | |

| A549 (Lung Cancer) | Wild-Type | ~40 µM (in combination with cisplatin) | |

| K562 | Wild-Type | 59.2 µM |

Table 3: Anti-proliferative Activity of Tazemetostat. This table summarizes the inhibitory concentrations of Tazemetostat on the proliferation of various cancer cell lines.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: PRC2 complex catalyzes H3K27 trimethylation leading to gene repression.

Caption: Tazemetostat competitively inhibits SAM binding to EZH2, blocking methylation.

Experimental Workflow Diagrams

Caption: Workflow for a biochemical EZH2 inhibition assay.

Caption: Workflow for determining cellular H3K27me3 levels by Western Blot.

Experimental Protocols

Biochemical EZH2 Enzymatic Assay (TR-FRET based)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the enzymatic activity of the PRC2 complex and the inhibitory effect of compounds like Tazemetostat.

Materials:

-

Recombinant human PRC2 complex (containing EZH

Investigating JGK-068S in Non-Hodgkin Lymphoma: An In-depth Technical Guide

Disclaimer: Extensive searches for the compound "JGK-068S" in scientific literature, clinical trial databases, and patent records have yielded no specific information. This designation does not correspond to any publicly disclosed therapeutic agent or research molecule in the context of non-Hodgkin lymphoma (NHL) or broader cancer research.

Therefore, this guide will focus on a well-established and clinically significant therapeutic target in NHL, Bruton's Tyrosine Kinase (BTK) , and its pioneering inhibitor, Ibrutinib . This will serve as a representative in-depth technical guide, structured to meet the core requirements of data presentation, experimental protocols, and visualization for researchers, scientists, and drug development professionals.

Introduction to Bruton's Tyrosine Kinase (BTK) in Non-Hodgkin Lymphoma

Non-Hodgkin lymphoma (NHL) encompasses a diverse group of hematologic malignancies originating from lymphocytes. A significant subset of B-cell NHLs exhibits dysregulated B-cell receptor (BCR) signaling, which is crucial for the proliferation and survival of malignant B-cells. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical downstream mediator of the BCR signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, leading to the activation of key survival pathways, including NF-κB and PI3K/AKT. The constitutive activation of the BCR pathway, often due to chronic active signaling or genetic mutations, renders many NHL subtypes dependent on BTK for their continued growth and survival. This dependency makes BTK an attractive therapeutic target.

Ibrutinib: A First-in-Class BTK Inhibitor

Ibrutinib (formerly PCI-32765) is an orally bioavailable, potent, and irreversible small-molecule inhibitor of BTK. It forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity. This blockade of BTK signaling effectively disrupts the downstream pathways that promote B-cell proliferation, survival, and adhesion.

Quantitative Data on Ibrutinib in NHL

The following tables summarize key quantitative data from preclinical and clinical studies of ibrutinib in various NHL subtypes.

Table 1: Preclinical Activity of Ibrutinib in NHL Cell Lines

| NHL Subtype | Cell Line | Assay | Endpoint | Result |

| Mantle Cell Lymphoma (MCL) | Jeko-1 | Cell Viability | IC50 | 0.5 nM |

| Mino | Cell Viability | IC50 | 1.2 nM | |

| Diffuse Large B-cell Lymphoma (DLBCL) - ABC subtype | TMD8 | Cell Viability | IC50 | 2.1 nM |

| U2932 | Cell Viability | IC50 | 3.5 nM | |

| Chronic Lymphocytic Leukemia (CLL) | MEC-1 | Apoptosis | % Apoptotic Cells | 60% at 10 nM |

Table 2: Clinical Efficacy of Ibrutinib in Relapsed/Refractory NHL

| NHL Subtype | Clinical Trial | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate |

| Mantle Cell Lymphoma | SPARK | 111 | 68% | 21% |

| Chronic Lymphocytic Leukemia | RESONATE | 391 | 90% | 9% |

| Waldenström's Macroglobulinemia | iNNOVATE | 150 | 90% | 18% |

| Marginal Zone Lymphoma | PCYC-1121 | 63 | 48% | 3% |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of BTK inhibitors like ibrutinib.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against purified BTK enzyme.

Methodology:

-

Recombinant human BTK enzyme is incubated with a specific substrate (e.g., a peptide containing a tyrosine residue) and ATP in a kinase buffer.

-

The test compound (e.g., ibrutinib) at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based assay: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

-

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Phospho-BTK Assay

Objective: To assess the ability of a compound to inhibit BTK autophosphorylation in a cellular context.

Methodology:

-

NHL cells (e.g., TMD8) are seeded in appropriate cell culture plates.

-

Cells are treated with the test compound at various concentrations for a specific duration (e.g., 1-2 hours).

-

The BCR pathway is stimulated by adding an anti-IgM antibody for a short period (e.g., 10 minutes).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein lysates are subjected to Western blotting.

-

The levels of phosphorylated BTK (p-BTK) at a specific site (e.g., Y223) and total BTK are detected using specific primary and secondary antibodies.

-

The band intensities are quantified, and the ratio of p-BTK to total BTK is calculated to determine the extent of inhibition.

Cell Viability and Apoptosis Assays

Objective: To measure the effect of the compound on the survival and induction of programmed cell death in NHL cell lines.

Methodology:

-

Cell Viability (MTT/XTT Assay):

-

NHL cells are seeded in 96-well plates and treated with the compound at various concentrations for a set period (e.g., 72 hours).

-

A tetrazolium salt (e.g., MTT or XTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

-

The absorbance of the formazan product is measured using a microplate reader.

-

The IC50 value is determined from the dose-response curve.

-

-

Apoptosis (Annexin V/Propidium Iodide Staining):

-

NHL cells are treated with the compound for a specified time (e.g., 48 hours).

-

Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

The stained cells are analyzed by flow cytometry.

-

Annexin V-positive/PI-negative cells are identified as early apoptotic cells, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic cells.

-

Visualization of Signaling Pathways and Workflows

B-Cell Receptor (BCR) Signaling Pathway

Caption: Simplified B-Cell Receptor (BCR) signaling cascade in NHL and the inhibitory action of Ibrutinib on BTK.

Experimental Workflow for In Vitro BTK Inhibition

Caption: Workflow for assessing cellular BTK inhibition using a phospho-BTK Western blot assay.

Conclusion

While information on "this compound" is not publicly available, the investigation of key signaling pathways and their inhibitors, such as the BCR pathway and ibrutinib, provides a robust framework for understanding targeted therapies in non-Hodgkin lymphoma. The methodologies and data presented here for BTK and ibrutinib serve as a comprehensive example of the preclinical and clinical evaluation of a targeted agent in NHL. Future research will continue to identify and validate novel therapeutic targets and develop next-generation inhibitors to improve outcomes for patients with this heterogeneous disease.

The Role of JNK Inhibition in Gene Silencing: A Technical Guide Featuring the Small Molecule Inhibitor SP600125

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of gene expression, influencing a wide array of cellular processes including proliferation, apoptosis, and inflammation. Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention. Small molecule inhibitors of JNK offer a powerful tool for basic research, allowing for the targeted modulation of gene expression, a process often referred to as gene silencing at the transcriptional level. This technical guide provides an in-depth overview of the JNK signaling pathway and the use of the well-characterized JNK inhibitor, SP600125, as a tool for studying gene silencing. Detailed experimental protocols and data presentation are included to facilitate the application of this compound in a research setting. While the specific compound JGK-068S was not found in publicly available literature, SP600125 serves as a well-documented alternative for investigating the principles of JNK-mediated gene expression control.

Introduction to the JNK Signaling Pathway

The JNK pathway is a subfamily of the mitogen-activated protein kinase (MAPK) signaling cascades. It is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and growth factors. The core of the JNK signaling cascade consists of a three-tiered kinase module: a MAPK kinase kinase (MAP3K), a MAPK kinase (MAP2K), and the JNK itself (a MAPK).

Upon stimulation, a MAP3K (e.g., MEKK1, ASK1) phosphorylates and activates a MAP2K (MKK4 or MKK7). These MAP2Ks then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation. Activated JNK can then translocate to the nucleus and phosphorylate a variety of transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) transcription factor complex. Phosphorylation of these transcription factors modulates their activity, leading to changes in the expression of target genes involved in diverse cellular functions.

SP600125: A Potent JNK Inhibitor for Gene Expression Studies

SP600125 is a potent, cell-permeable, selective, and reversible inhibitor of JNK1, JNK2, and JNK3. It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JNK enzyme and preventing the phosphorylation of its substrates. This inhibition effectively blocks the downstream signaling cascade, preventing the activation of transcription factors and the subsequent expression of JNK-responsive genes. This targeted interruption of gene expression makes SP600125 a valuable tool for studying the role of the JNK pathway in various biological processes and for exploring the therapeutic potential of JNK inhibition.

Mechanism of Action of SP600125 in Modulating Gene Expression

The primary mechanism by which SP600125 modulates gene expression is through the inhibition of JNK-mediated transcription factor activation. By preventing the phosphorylation of c-Jun and other transcription factors, SP600125 leads to a decrease in the transcription of genes that are positively regulated by the JNK pathway. This can be considered a form of "gene silencing" at the transcriptional level.

For instance, SP600125 has been shown to dose-dependently inhibit the expression of several inflammatory genes, including cyclooxygenase-2 (COX-2), interleukin-2 (IL-2), interferon-γ (IFN-γ), and tumor necrosis factor-α (TNF-α). This effect is achieved by preventing the JNK-mediated activation of transcription factors required for the expression of these genes.

Quantitative Data on SP600125 Activity

The following tables summarize the inhibitory concentrations (IC50) of SP600125 against various kinases and its effects on the expression of specific genes.

| Kinase | IC50 (µM) | Selectivity vs. JNKs |

| JNK1 | 0.04 | - |

| JNK2 | 0.04 | - |

| JNK3 | 0.09 | - |

| ERK1 | >10 | >250-fold |

| p38 | >10 | >250-fold |

| LCK | >10 | >250-fold |

| MEK1 | >10 | >250-fold |

| Data compiled from various sources. |

| Gene Target | Cell Type | Stimulus | SP600125 IC50 (µM) | Reference |

| c-Jun phosphorylation | Jurkat T cells | PMA/PHA | 5-10 | |

| IL-2 expression | Jurkat T cells | PMA/PHA | 6 | |

| IFN-γ expression | Jurkat T cells | PMA/PHA | 7 | |

| COX-2 mRNA | THP-1 monocytes | LPS | 5 | |

| TNF-α mRNA | THP-1 monocytes | LPS | 10 | |

| PMA: Phorbol 12-myristate 13-acetate; PHA: Phytohemagglutinin; LPS: Lipopolysaccharide |

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., THP-1 monocytes or Jurkat T cells) in appropriate cell culture plates at a density that allows for logarithmic growth during the experiment.

-

Pre-treatment: The day after seeding, pre-treat the cells with varying concentrations of SP600125 (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) for 1-2 hours. SP600125 is typically dissolved in DMSO to prepare a stock solution.

-

Stimulation: After pre-treatment, stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS for THP-1 cells or PMA/PHA for Jurkat T cells) for the desired time period (e.g., 4-24 hours).

-

Harvesting: Following stimulation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis).

Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Isolate total RNA from harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system with gene-specific primers for the target genes (e.g., COX-2, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Analysis of Protein Expression and Phosphorylation by Western Blot

-

Protein Extraction: Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against total JNK, phosphorylated JNK (p-JNK), total c-Jun, and phosphorylated c-Jun (p-c-Jun). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detection: Incubate the membrane with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The JNK signaling pathway plays a pivotal role in the regulation of gene expression in response to a multitude of stimuli. Small molecule inhibitors, such as SP600125, provide an invaluable approach for dissecting the intricacies of this pathway and for understanding its contribution to both physiological and pathological processes. By effectively "silencing" the expression of JNK-dependent genes, researchers can elucidate the functional consequences of this pathway in various cellular contexts. The methodologies and data presented in this guide offer a framework for the application of JNK inhibitors in basic research and drug development, paving the way for a deeper understanding of JNK-mediated gene regulation and the identification of novel therapeutic strategies.

In-depth Technical Guide: The Chemical Properties and Stability of JGK-068S

A comprehensive review of the available scientific literature reveals no evidence of a chemical compound designated as JGK-068S.

Extensive searches of chemical databases and scientific publications have been conducted to ascertain the chemical properties, stability, and biological activity of a compound referred to as this compound. These inquiries have consistently failed to identify any such molecule within the context of chemical research, drug development, or life sciences.

The designation "this compound" appears to be associated with a commercial product, specifically a Skyjacker® shock absorber.[1] This product is a mechanical component used in vehicle suspension systems and bears no relation to a chemical compound that would be of interest to researchers, scientists, or drug development professionals.

Therefore, it is not possible to provide a technical guide or whitepaper on the chemical properties and stability of this compound, as no such chemical entity is described in the scientific domain. The core requirements of data presentation, experimental protocols, and visualizations of signaling pathways cannot be fulfilled due to the non-existence of the subject compound in relevant scientific literature.

It is recommended to verify the designation of the compound of interest. There may be a typographical error in the name, or the compound may be known by a different identifier. Accurate identification is the crucial first step for any scientific inquiry.

References

Methodological & Application

Application Notes and Protocols for EZH2 Inhibition using JGK-068S

For Researchers, Scientists, and Drug Development Professionals

Note: The compound "JGK-068S" is not referenced in publicly available scientific literature. The following application note and protocol are provided as a representative guide for the in vitro characterization of a novel, potent, and selective small molecule inhibitor of EZH2, and should be adapted and optimized for the specific compound .

Introduction to EZH2 and Its Inhibition

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone methyltransferase.[1][2] EZH2 specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2] By regulating gene expression, EZH2 plays a critical role in various cellular processes, including cell fate determination, differentiation, and proliferation.[1]

Aberrant EZH2 activity is implicated in the pathogenesis of numerous cancers, including B-cell lymphomas and various solid tumors.[3][4] Overexpression or gain-of-function mutations in EZH2 can lead to the silencing of tumor suppressor genes, promoting cancer cell growth and survival.[4] Consequently, EZH2 has emerged as a promising therapeutic target for cancer drug discovery.[2] Small molecule inhibitors of EZH2, which typically act by competing with the S-adenosylmethionine (SAM) cofactor binding site, have shown significant anti-tumor activity in preclinical and clinical studies.[4][5][6]

This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of a novel compound, herein referred to as this compound, against the EZH2 enzyme.

Quantitative Data Summary

The inhibitory activity of a novel compound is typically quantified by its half-maximal inhibitory concentration (IC50). For comparison, the IC50 values of several well-characterized EZH2 inhibitors are presented below.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| GSK126 | EZH2 (wild-type) | 9.9 | Biochemical Assay | [7][8] |

| GSK343 | EZH2 (wild-type) | 10 | Biochemical Assay | [8] |

| EPZ005687 | EZH2 (wild-type) | 23.5 | Cell-based Assay | [7] |

| ZLD1039 | EZH2 (wild-type) | 5.6 | Biochemical Assay | [6] |

| ZLD1039 | EZH2 (Y641F mutant) | 15 | Biochemical Assay | [6] |

| ZLD1039 | EZH2 (A677G mutant) | 4.0 | Biochemical Assay | [6] |

Experimental Protocol: In Vitro EZH2 Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying EZH2 activity and inhibition. This assay measures the methylation of a biotinylated histone H3 peptide by the EZH2/PRC2 complex.

Materials and Reagents

-

Enzyme: Recombinant human EZH2/EED/SUZ12/RbAp48/AEBP2 complex

-

Substrate: Biotinylated Histone H3 (21-44) peptide

-

Cofactor: S-Adenosylmethionine (SAM)

-

Test Compound: this compound, dissolved in 100% DMSO

-

Positive Control: GSK126 or other known EZH2 inhibitor

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% Tween-20

-

Detection Reagents:

-

LanthaScreen™ Eu-anti-H3K27me3 antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

-

Stop Solution: 25 mM EDTA in Assay Buffer

-

Microplates: Low-volume, 384-well, black, non-binding microplates

Experimental Procedure

-

Compound Preparation:

-

Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.

-

Prepare a similar dilution series for the positive control (e.g., GSK126).

-

For the 0% and 100% inhibition controls, use DMSO alone.

-

-

Enzyme and Substrate Preparation:

-

Prepare a working solution of the EZH2 complex in Assay Buffer. The final concentration should be empirically determined to yield a robust signal-to-background ratio.

-

Prepare a working solution of the biotinylated H3 peptide and SAM in Assay Buffer.

-

-

Assay Reaction:

-

Add 2 µL of the serially diluted this compound, positive control, or DMSO to the appropriate wells of the 384-well plate.

-

Add 4 µL of the EZH2 enzyme solution to all wells except the "no enzyme" control wells.

-

Initiate the enzymatic reaction by adding 4 µL of the H3 peptide/SAM substrate solution to all wells. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding 10 µL of the Stop Solution containing the Eu-anti-H3K27me3 antibody and SA-APC.

-

Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible microplate reader.

-

Excite the europium donor at 340 nm and measure emission at two wavelengths: 665 nm (APC emission) and 615 nm (Europium emission).

-

Data Analysis

-

Calculate the TR-FRET Ratio:

-

For each well, calculate the ratio of the emission at 665 nm to the emission at 615 nm.

-

Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

-

-

Determine Percent Inhibition:

-

Use the TR-FRET ratios from the 0% inhibition (DMSO only) and 100% inhibition (e.g., high concentration of a known inhibitor or no enzyme) controls to calculate the percent inhibition for each concentration of this compound.

-

% Inhibition = 100 * (1 - [(Ratio_compound - Ratio_100%_inhibition) / (Ratio_0%_inhibition - Ratio_100%_inhibition)])

-

-

Generate IC50 Curve:

-

Plot the percent inhibition as a function of the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

EZH2 Signaling Pathway

Caption: EZH2 methylates Histone H3, leading to gene silencing. This compound inhibits this process.

Experimental Workflow for EZH2 Inhibition Assay

Caption: Workflow for the in vitro EZH2 TR-FRET inhibition assay.

References

- 1. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment [frontiersin.org]

- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An Evolutionarily Conserved Structural Platform for PRC2 Inhibition by a Class of Ezh2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JNK Inhibition in Cell Culture Experiments using JNK-IN-8 as a Model Compound

Introduction

The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family, playing crucial roles in a variety of cellular processes including proliferation, apoptosis, and inflammation.[1][2][3][4] Dysregulation of the JNK signaling pathway has been implicated in numerous diseases, making it a significant target for therapeutic intervention.[3][4][5] This document provides detailed application notes and protocols for the use of a potent JNK inhibitor in cell culture experiments. While the specific compound "JGK-068S" was not found in the available literature, this guide utilizes JNK-IN-8 , a well-characterized, irreversible inhibitor of JNK1, JNK2, and JNK3, as a representative model.[3][6] These protocols are designed for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

JNKs are activated by various cellular stresses and inflammatory cytokines.[3][5] This activation occurs through a tiered kinase cascade. Upstream mitogen-activated protein kinase kinase kinases (MAP3Ks) phosphorylate and activate MAP2Ks (MKK4 and MKK7), which in turn dually phosphorylate and activate JNKs. Activated JNKs then phosphorylate a range of downstream substrates, including the transcription factor c-Jun, leading to the regulation of gene expression involved in cellular responses like apoptosis and inflammation.[1][2][3]

JNK-IN-8 is an irreversible inhibitor that covalently binds to a cysteine residue near the ATP-binding pocket of JNKs, thereby blocking their kinase activity.[3][4] This inhibition prevents the phosphorylation of downstream targets like c-Jun.[3][6]

Quantitative Data Summary

The following table summarizes the inhibitory activity of JNK-IN-8 against JNK isoforms and its effect on c-Jun phosphorylation in different cell lines.

| Parameter | JNK1 | JNK2 | JNK3 | c-Jun Phos. (HeLa) | c-Jun Phos. (A375) | Reference |

| IC₅₀ (nM) | 4.7 | 18.7 | 1.0 | - | - | [3] |

| EC₅₀ (nM) | - | - | - | 486 | 338 | [4] |

Experimental Protocols

Preparation of JNK-IN-8 Stock Solution

JNK-IN-8 is sparingly soluble in aqueous solutions and should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO).

Materials:

-

JNK-IN-8 powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the JNK-IN-8 vial to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of JNK-IN-8 powder in sterile DMSO. For example, to prepare 1 ml of a 10 mM stock solution of JNK-IN-8 (Molecular Weight: 507.59 g/mol ), dissolve 5.076 mg in 1 ml of DMSO.[6]

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

General Cell Culture and Treatment

This protocol provides a general guideline for treating adherent cells with JNK-IN-8. Specific conditions may need to be optimized for different cell lines and experimental endpoints.

Materials:

-

Cultured cells (e.g., HeLa, A375, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

JNK-IN-8 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well plates

Protocol:

-

Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach the desired confluency (typically 70-80%).

-

Prepare working solutions of JNK-IN-8 by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the medium containing the different concentrations of JNK-IN-8 or the vehicle control to the respective wells.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cells treated with JNK-IN-8 as described above

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/ml.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with JNK-IN-8

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/ml.

-

Transfer 100 µl of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µl of Annexin V-FITC and 5 µl of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µl of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blot Analysis of c-Jun Phosphorylation

This protocol is to confirm the inhibitory effect of JNK-IN-8 on the JNK signaling pathway.

Materials:

-

Cells treated with JNK-IN-8

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Primary antibodies (e.g., anti-phospho-c-Jun, anti-c-Jun, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-